molecular formula C15H15NO4 B6405500 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% CAS No. 1261948-55-3

3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95%

Cat. No. B6405500
CAS RN: 1261948-55-3
M. Wt: 273.28 g/mol
InChI Key: BNCSEGNPWXBXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid (3-APB) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 128-130°C and a molecular weight of 211.25 g/mol. 3-APB is a derivative of benzoic acid and is used in various fields such as medicine, biochemistry, and pharmacology. It has been extensively studied due to its interesting properties, such as its ability to inhibit several enzymes.

Mechanism of Action

3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% has been shown to act as an inhibitor of various enzymes. It is believed to act by binding to the active site of the enzyme and preventing it from catalyzing its reaction. In the case of MAO, 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% binds to the active site of the enzyme and prevents it from breaking down monoamine neurotransmitters, resulting in increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, resulting in increased levels of monoamine neurotransmitters such as dopamine and serotonin in the brain. This can lead to antidepressant effects. 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% has also been shown to inhibit the enzyme nitric oxide synthase, resulting in decreased levels of nitric oxide in the body. This can lead to anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to inhibit several enzymes, which can be useful for studying the effects of these enzymes on various biochemical and physiological processes. However, it is important to note that 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% is not very soluble in water, which can limit its use in some experiments.

Future Directions

The potential applications of 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% are vast and there are many possible future directions for research. One potential direction is to further explore the role of 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% in the inhibition of MAO and other enzymes. This could include studying the effects of 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% on other neurotransmitters and hormones, and its potential therapeutic applications. Another potential direction is to investigate the effects of 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% on other biochemical and physiological processes, such as inflammation and cell signaling. Finally, further research could be done to explore the potential toxicity of 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% and its possible side effects.

Synthesis Methods

3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% can be synthesized by the reaction of 2,4-dimethoxyphenylacetic acid with ammonia in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out at a temperature of about 100°C for about 30 minutes. The reaction produces 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% and water as the by-products.

Scientific Research Applications

3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% has been extensively studied for its potential applications in scientific research. It is an inhibitor of several enzymes, including the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamine neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme has been linked to the antidepressant effects of drugs such as tranylcypromine. 3-Amino-5-(2,4-dimethoxyphenyl)benzoic acid, 95% has also been shown to inhibit the enzyme nitric oxide synthase, which is involved in the production of nitric oxide. Inhibition of this enzyme has been linked to the anti-inflammatory effects of drugs such as aspirin.

properties

IUPAC Name

3-amino-5-(2,4-dimethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-12-3-4-13(14(8-12)20-2)9-5-10(15(17)18)7-11(16)6-9/h3-8H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCSEGNPWXBXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690794
Record name 5-Amino-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-55-3
Record name 5-Amino-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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